molecular formula C17H13Cl2N3O B15387159 1H-1,2,4-Triazole, 1-[[3-(2,4-dichlorophenyl)-2-phenyloxiranyl]methyl]- CAS No. 88630-16-4

1H-1,2,4-Triazole, 1-[[3-(2,4-dichlorophenyl)-2-phenyloxiranyl]methyl]-

Katalognummer: B15387159
CAS-Nummer: 88630-16-4
Molekulargewicht: 346.2 g/mol
InChI-Schlüssel: AAOVECCZAKPMPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1H-1,2,4-Triazole, 1-[[3-(2,4-dichlorophenyl)-2-phenyloxiranyl]methyl]- is a triazole derivative characterized by a 1,2,4-triazole ring linked via a methyl group to an oxirane (epoxide) structure. The oxirane ring is substituted with a 2,4-dichlorophenyl group at position 3 and a phenyl group at position 2.

Eigenschaften

CAS-Nummer

88630-16-4

Molekularformel

C17H13Cl2N3O

Molekulargewicht

346.2 g/mol

IUPAC-Name

1-[[3-(2,4-dichlorophenyl)-2-phenyloxiran-2-yl]methyl]-1,2,4-triazole

InChI

InChI=1S/C17H13Cl2N3O/c18-13-6-7-14(15(19)8-13)16-17(23-16,9-22-11-20-10-21-22)12-4-2-1-3-5-12/h1-8,10-11,16H,9H2

InChI-Schlüssel

AAOVECCZAKPMPP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2(C(O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4

Herkunft des Produkts

United States

Biologische Aktivität

1H-1,2,4-Triazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and antitumor properties. This article focuses on the biological activity of the specific compound 1H-1,2,4-Triazole, 1-[[3-(2,4-dichlorophenyl)-2-phenyloxiranyl]methyl]- , exploring its pharmacological potential through various studies and findings.

  • Molecular Formula: C14H17Cl2N3O
  • Molecular Weight: 314.210 g/mol
  • CAS Registry Number: 79983-71-4
  • IUPAC Name: α-butyl-α-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol

The biological activity of 1H-1,2,4-Triazole compounds is primarily attributed to their ability to interact with various biological targets. Notably:

  • Antibacterial Activity: Triazole derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of DNA-gyrase and other essential bacterial enzymes .

Antibacterial Studies

Recent research indicates that triazole derivatives exhibit potent antibacterial properties. For instance:

  • A study demonstrated that specific triazole derivatives had minimum inhibitory concentration (MIC) values ranging from 0.25 to 32 µg/mL against various bacterial strains including MRSA and E. coli .
  • The incorporation of substituents such as hydroxyl or halogen groups significantly enhances antibacterial efficacy .

Antifungal Studies

Triazoles are also recognized for their antifungal properties:

  • A review highlighted that triazole compounds are effective against a broad spectrum of fungi due to their ability to inhibit ergosterol biosynthesis in fungal cell membranes .

Structure-Activity Relationship (SAR)

The structure-activity relationship of triazoles reveals that:

  • The presence of electron-withdrawing groups (like chlorine) at specific positions on the phenyl ring enhances biological activity.
  • Modifications at the C-3 and N-4 positions of the triazole ring can lead to improved potency against various pathogens .

Case Study 1: Antibacterial Efficacy

In a comparative study involving several triazole derivatives:

  • Compounds with a benzyl group at the N-4 position displayed superior antibacterial activity against S. aureus and B. subtilis compared to those with simpler substituents. The most active compound showed an MIC value significantly lower than standard antibiotics like ciprofloxacin .

Case Study 2: Antifungal Potential

A recent investigation into novel triazole derivatives demonstrated:

  • Several synthesized compounds exhibited antifungal activity comparable to established antifungals like fluconazole. The SAR analysis indicated that modifications leading to increased lipophilicity improved membrane permeability and antifungal action .

Data Summary Table

Biological Activity Target Pathogen MIC (µg/mL) Reference
AntibacterialMRSA0.25
AntibacterialE. coli0.5
AntifungalCandida albicans1.0
AntifungalAspergillus niger0.5

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound’s unique oxirane core distinguishes it from other triazole derivatives, which commonly feature dioxolane or alternative heterocyclic systems. Below is a comparative analysis with structurally related triazole fungicides:

Compound Name Core Structure Substituents on Core Key Functional Groups CAS Number
Target Compound Oxirane (epoxide) 3-(2,4-dichlorophenyl), 2-phenyl 1H-1,2,4-triazole, dichlorophenyl Not available
Propiconazole 1,3-Dioxolane 2-(2,4-dichlorophenyl), 4-propyl 1H-1,2,4-triazole 60207-90-1
Epoxiconazole Oxirane 3-(2-chlorophenyl), 2-(4-fluorophenyl) 1H-1,2,4-triazole 855251-02-4
Bromuconazole Tetrahydrofuran 4-bromo-2-(2,4-dichlorophenyl) 1H-1,2,4-triazole 116255-48-2
Flusilazole Silicon-based Bis(4-fluorophenyl)methylsilyl 1H-1,2,4-triazole 85509-19-9

Structural Implications :

  • Oxirane vs.
  • Substituent Effects : The 2,4-dichlorophenyl group in the target compound and propiconazole may improve antifungal breadth, while the phenyl group at position 2 could influence lipophilicity and membrane penetration .
2.2.1. Fungicidal Efficacy
  • Target Compound : Likely inhibits ergosterol biosynthesis (common to triazoles) by targeting CYP51 enzymes. The dichlorophenyl group may enhance activity against Ascomycetes and Basidiomycetes .
  • Propiconazole : Broad-spectrum fungicide used against powdery mildews and rusts in crops. Its dioxolane structure contributes to environmental persistence .
  • Epoxiconazole : Demonstrates superior systemic activity in cereals due to its oxirane core and fluorophenyl group, which improve translocation within plant tissues .
2.2.2. Resistance Profiles
  • Propiconazole and epoxiconazole are associated with azole-resistant Aspergillus fumigatus strains due to widespread agricultural use . The target compound’s dichlorophenyl substituent may face similar resistance challenges if deployed extensively.
Environmental and Toxicological Considerations
  • Persistence : Dioxolane-containing triazoles (e.g., propiconazole) exhibit longer half-lives in soil compared to oxirane derivatives, which may degrade faster due to epoxide ring reactivity .
  • The target compound’s toxicity profile remains uncharacterized but warrants caution due to structural similarities.

Q & A

Q. What are the standard synthetic routes for synthesizing 1H-1,2,4-triazole derivatives with dichlorophenyl and oxiranyl substituents?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, triazole derivatives are often prepared by reacting 4-amino-triazole precursors with substituted benzaldehydes under reflux in absolute ethanol with glacial acetic acid as a catalyst. Key steps include:
  • Reflux conditions : 4–6 hours at 80–90°C.
  • Solvent removal : Vacuum evaporation to isolate crude products.
  • Purification : Recrystallization using ethanol or chromatography (e.g., silica gel).
    Yield optimization requires adjusting molar ratios (e.g., 1:1 triazole:aldehyde) and catalyst concentration .
    Table 1 : Example Reaction Conditions from Literature
PrecursorReagentSolventYield (%)Reference
4-Amino-triazole derivative2,4-DichlorobenzaldehydeEthanol65–72

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Structural validation relies on:
  • 1H/13C NMR : To confirm substitution patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, oxiranyl methylene at δ 4.1–4.5 ppm) .
  • IR Spectroscopy : Detection of triazole C=N stretching (~1520 cm⁻¹) and epoxide C-O-C bands (~1250 cm⁻¹).
  • X-ray Diffraction : For absolute stereochemical confirmation (e.g., monoclinic crystal system, space group P21/n) .

Q. How is the biological activity of this compound initially assessed in vitro?

  • Methodological Answer : Preliminary screening involves:
  • Enzyme inhibition assays : Against targets like CYP51 or 14α-demethylase (common in antifungal studies).
  • Cell viability assays : Use of MTT or resazurin in fungal/yeast models (e.g., Candida albicans).
  • Dose-response curves : IC50 values calculated using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can computational methods be integrated into the design of novel triazole derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict electronic properties and reaction pathways. For example:
  • Reaction path search : Identifies energetically favorable intermediates (e.g., epoxide ring-opening mechanisms).
  • Molecular docking : Predicts binding affinities to biological targets (e.g., fungal lanosterol demethylase).
    Tools like Gaussian 16 or AutoDock Vina are used, with experimental validation via crystallography .

Q. How can researchers resolve contradictions in spectral data when characterizing novel triazole derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR bands) require:
  • Cross-validation : Compare experimental data with computed spectra (e.g., ACD/Labs or ChemDraw simulations).
  • Dynamic NMR : To detect conformational exchange in flexible substituents.
  • Single-crystal XRD : Resolve ambiguities in regiochemistry (e.g., oxiranyl vs. propenyl configurations) .

Q. What strategies optimize regioselectivity in triazole-epoxide functionalization?

  • Methodological Answer : Regioselectivity is influenced by:
  • Steric effects : Bulky substituents (e.g., tert-butyl) direct nucleophilic attack to less hindered positions.
  • Catalytic control : Use of Lewis acids (e.g., BF3·Et2O) to stabilize transition states.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms in epoxide opening .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

  • Methodological Answer : Systematic SAR studies involve:
  • Halogen variation : Compare Cl, F, and Br analogs in antifungal assays.
  • LogP analysis : Measure hydrophobicity via HPLC to correlate with membrane permeability.
  • Crystallographic data : Relate binding pocket interactions (e.g., halogen bonding with CYP51 heme) to potency .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer : Discrepancies may arise from:
  • Implicit solvent models : Replace with explicit solvent MD simulations for accuracy.
  • Protein flexibility : Use ensemble docking instead of rigid receptor models.
  • Experimental validation : Repeat assays under controlled conditions (e.g., standardized inoculum size) .

Tables for Key Findings

Table 2 : Impact of Substituents on Antifungal Activity

Substituent PositionHalogen TypeIC50 (µg/mL)LogPReference
2,4-DichlorophenylCl0.83.2
4-FluorophenylF2.12.8

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.